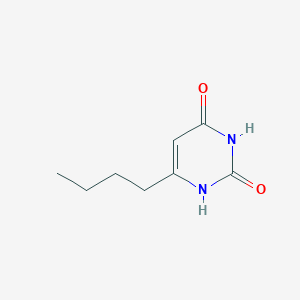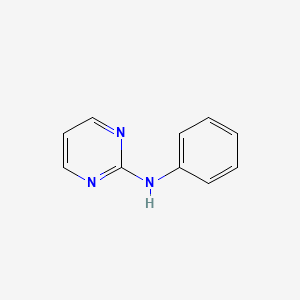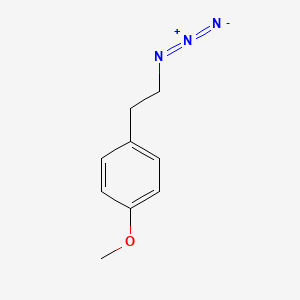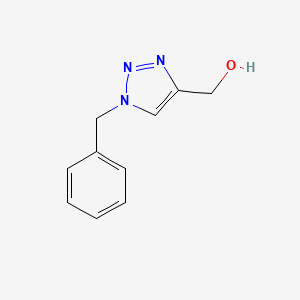
5-Bromo-2-isopropylisoindolin-1-one
Overview
Description
The compound 5-Bromo-2-isopropylisoindolin-1-one is not directly mentioned in the provided papers. However, the papers discuss related brominated heterocyclic compounds and their synthesis, which can provide insights into the chemistry of brominated isoindolinones. For instance, 5-Bromo-2-iodopyrimidine is used as an intermediate in palladium-catalyzed cross-coupling reactions, which could be relevant for the synthesis of various substituted pyrimidine compounds . Similarly, 5-Bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for antitumor activity, indicating the potential biological relevance of brominated indolinones .
Synthesis Analysis
The synthesis of brominated heterocyclic compounds, such as 5-Bromo-2-iodopyrimidine, involves selective palladium-catalyzed cross-coupling reactions . This method could potentially be adapted for the synthesis of 5-Bromo-2-isopropylisoindolin-1-one. Additionally, a one-pot synthesis approach for 4-arylidene imidazolin-5-ones has been reported, which involves the reaction of amino acid esters with isocyanates and α-bromoketones . This method might offer a pathway for synthesizing isoindolinone derivatives by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-isopropylisoindolin-1-one would consist of an isoindolinone core with a bromine atom at the 5-position and an isopropyl group at the 2-position. The presence of bromine could influence the electronic properties of the molecule and facilitate further chemical transformations. The structure of 5-Bromo-7-azaindolin-2-one derivatives has been studied, and these compounds have shown significant antitumor activity, suggesting that the bromine substitution plays a crucial role in the biological activity of these molecules .
Chemical Reactions Analysis
Brominated heterocycles are often used as intermediates in various chemical reactions due to the reactivity of the bromine atom. For example, 5-Bromo-2-iodopyrimidine serves as an intermediate in cross-coupling reactions to synthesize substituted pyrimidines . The reactivity of brominated indoles, such as in the synthesis of 5′-bromo-4′-chloroindol-3′-epoxysialoside, indicates that brominated isoindolinones could also undergo similar transformations, potentially leading to a variety of chemical products .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-Bromo-2-isopropylisoindolin-1-one are not directly reported in the provided papers, the properties of similar brominated compounds can be inferred. Brominated heterocycles generally exhibit high reactivity in electrophilic substitution reactions due to the electron-withdrawing effect of the bromine atom. The presence of the isopropyl group could impart additional steric effects, influencing the compound's reactivity and physical properties such as solubility and melting point. The synthesis of halogen-rich intermediates like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential complexity and diversity of halogenated compounds' properties .
Scientific Research Applications
DNA Replication Detection
One notable application of compounds related to 5-Bromo-2-isopropylisoindolin-1-one is in the field of DNA replication detection. For instance, monoclonal antibodies specific for 5-bromodeoxyuridine have been utilized to detect low levels of DNA replication on a cell-by-cell basis in vitro. This methodology allows for the easy and rapid detection of DNA synthesis in cultured cells exposed to bromodeoxyuridine, which can be quantitated by flow cytometry (Gratzner, 1982).
Antiproliferative Activity
Another significant area of research is the investigation of compounds related to 5-Bromo-2-isopropylisoindolin-1-one for their antiproliferative activity. For example, a new compound, 5'-Br, demonstrated strong, selective antiproliferative activity against different cancer cell lines. It significantly inhibited proliferation by inducing caspase-dependent apoptosis, modulated expression and phosphorylation of Bcl-2, and triggered intrinsic apoptotic pathways in human promyelocytic leukemia HL-60 cells (Saleh et al., 2015).
Cell Turnover Kinetics
5-Bromo-2-isopropylisoindolin-1-one related compounds are also used in measuring cell turnover kinetics. For example, 5-Bromo-2′-deoxyuridine (BrdU) is frequently used to measure the turnover of cell populations in vivo. A mathematical framework has been developed to analyze BrdU-labeling experiments, allowing for the quantification of cell proliferation and cell loss rates (Bonhoeffer et al., 2000).
Synthesis of Functionalized Pyridines
The synthesis of 5-bromopyridyl-2-magnesium chloride, a reactive intermediate related to 5-Bromo-2-isopropylisoindolin-1-one, has enabled the efficient production of a range of functionalized pyridine derivatives. This methodology has applications in the synthesis of key intermediates for various drug discoveries (Song et al., 2004).
Safety and Hazards
The safety information for 5-Bromo-2-isopropylisoindolin-1-one indicates that it has hazard statements H302 and H317 . This suggests that the compound may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound belongs to the class of isoindolinones, which are known to interact with various biological targets
Mode of Action
It is known that isoindolinones can bind with high affinity to multiple receptors , which could potentially lead to a variety of biochemical changes.
Biochemical Pathways
Indole derivatives, a related class of compounds, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially isoindolinones, could affect a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by related indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For 5-Bromo-2-isopropylisoindolin-1-one, it is known to be a white to yellow solid and is typically stored at temperatures between 2-8°C . .
properties
IUPAC Name |
5-bromo-2-propan-2-yl-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(2)13-6-8-5-9(12)3-4-10(8)11(13)14/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLIXVFOQPOESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470950 | |
| Record name | 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-isopropylisoindolin-1-one | |
CAS RN |
864866-47-7 | |
| Record name | 5-BROMO-2-ISOPROPYLISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)

![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)





![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)

![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)

